Superior Cytotoxic Potency in MCF-7 Cancer Cells Driven by the Sulfonyl Spacer
In a direct head-to-head comparison of spiro[chroman-2,4'-piperidin]-4-one analogs, the presence of a sulfonyl spacer is the primary driver of cytotoxic potency. A derivative bearing a sulfonyl spacer (Compound 16) demonstrated an IC50 of 0.31 µM against the MCF-7 breast cancer cell line. Replacing this spacer with a direct carbonyl linkage, as in Compound 15, reduced activity by over 60-fold, resulting in an IC50 of 18.77 µM. [1] This highlights the non-substitutable nature of the sulfonyl group present in the target compound.
| Evidence Dimension | In vitro cytotoxicity against MCF-7 (human breast carcinoma) |
|---|---|
| Target Compound Data | Class representative with sulfonyl spacer (Compound 16): IC50 = 0.31 µM |
| Comparator Or Baseline | Analog with direct carbonyl linker (Compound 15): IC50 = 18.77 µM |
| Quantified Difference | Approximately 60-fold increase in potency conferred by the sulfonyl spacer. |
| Conditions | MTT assay after continuous exposure. |
Why This Matters
This data proves the target compound's core structural feature is essential for low-micromolar activity, justifying its selection over simpler, more easily synthesized analogs lacking this spacer.
- [1] Abdelatef, S. A., El-Saadi, M. T., Amin, N. H., Abdelazeem, A. H., & Abdellatif, K. R. A. (2018). Synthesis and anticancer screening of novel spiro[chroman-2,4′-piperidin]-4-one derivatives with apoptosis-inducing activity. Journal of Applied Pharmaceutical Science, 8(1), 009-016. View Source
